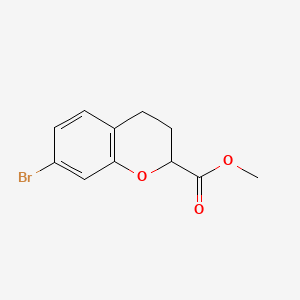

methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Description

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a brominated benzopyran derivative characterized by a bicyclic framework with a 7-bromo substituent and a methyl ester group at position 2. Benzopyrans are privileged scaffolds in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility. The methyl ester group at position 2 contributes to solubility in organic solvents and may serve as a synthetic handle for further derivatization .

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 7-bromo-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)15-9/h2,4,6,9H,3,5H2,1H3 |

InChI Key |

MXZJCWHXMLQHGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The benzopyran ring can be oxidized to introduce additional functional groups or to form quinone derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 7-substituted derivatives with various functional groups.

Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-2-methanol or 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Oxidation: Formation of quinone derivatives or hydroxylated benzopyrans.

Scientific Research Applications

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and ester group can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functionalization

- Bromine vs. Conversely, methyl groups (e.g., 8b) enhance steric hindrance but reduce electronic effects .

- Ester vs. Ketone/Carboxylic Acid Derivatives : The methyl ester at position 2 offers hydrolytic stability compared to ketone (8b, 8c) or carboxylic acid derivatives, enabling controlled functionalization under basic or acidic conditions .

Spectroscopic and Analytical Data

- NMR Trends :

- The 7-bromo substituent would deshield adjacent protons in $^1$H NMR, similar to dichloro analogs in 8c ($\delta$ 6.8–7.5 ppm for aromatic protons) .

- Methyl ester protons typically resonate at $\delta$ 3.6–3.8 ppm, distinct from ethoxy ($\delta$ 1.2–1.4 ppm) or benzylmercapto groups ($\delta$ 4.3–4.5 ppm) in 14f and 14g .

Biological Activity

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the class of benzopyrans, which are known for their varied biological effects. The presence of a bromine atom at the 7th position and a carboxylate ester group at the 2nd position enhances its reactivity and biological activity compared to other analogs.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

| Inflammatory Model | Effectiveness | Mechanism of Action |

|---|---|---|

| Carrageenan-induced paw edema | Significant | COX inhibition |

| LPS-stimulated macrophages | Moderate | LOX inhibition |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and specific pathogens.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes.

- Receptor Modulation : The compound may act on various receptors involved in inflammation and cancer pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

"The compound not only reduced cell viability but also induced apoptosis through caspase activation" .

-

Anti-inflammatory Research : Another investigation focused on its effects in an animal model of arthritis, showing a marked decrease in joint swelling and pain when administered over a four-week period.

"this compound demonstrated comparable efficacy to standard anti-inflammatory drugs" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.